molecular formula C14H22N2OS B5054712 4-ethyl-5-methyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide

4-ethyl-5-methyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide

Cat. No. B5054712
M. Wt: 266.40 g/mol
InChI Key: NMUKZAMIBQMYKC-UHFFFAOYSA-N
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Description

4-ethyl-5-methyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide, also known as Suvorexant, is a novel drug that was approved by the FDA in 2014 for the treatment of insomnia. Suvorexant is a dual orexin receptor antagonist (DORA), which means it blocks the action of the neuropeptides orexin A and B, which are involved in the regulation of sleep-wake cycles.

Mechanism of Action

4-ethyl-5-methyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide works by blocking the action of orexin A and B, which are neuropeptides that promote wakefulness and arousal. By blocking these peptides, 4-ethyl-5-methyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide promotes sleep and reduces wakefulness. 4-ethyl-5-methyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide has a high affinity for both orexin receptors, OX1R and OX2R, and is highly selective for these receptors.
Biochemical and physiological effects:
4-ethyl-5-methyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide has been shown to increase total sleep time, reduce wake time after sleep onset, and improve sleep efficiency in patients with insomnia. 4-ethyl-5-methyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide has also been shown to improve subjective measures of sleep quality, such as the Insomnia Severity Index and the Patient Global Impression of Improvement scale. In addition, 4-ethyl-5-methyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide has been shown to have a low potential for abuse and dependence, which is a significant advantage over other sleep medications.

Advantages and Limitations for Lab Experiments

4-ethyl-5-methyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide is a valuable tool compound for studying the role of orexin receptors in the brain. However, one limitation of using 4-ethyl-5-methyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide in lab experiments is its high cost, which may limit its availability for some researchers. In addition, 4-ethyl-5-methyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide has a relatively short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on 4-ethyl-5-methyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide. One area of interest is the potential therapeutic effects of 4-ethyl-5-methyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide in other areas, such as anxiety, depression, and addiction. Another area of interest is the development of new DORAs with improved efficacy and safety profiles. Finally, further research is needed to fully understand the role of orexin receptors in the brain and their potential as therapeutic targets for a variety of disorders.

Synthesis Methods

The synthesis of 4-ethyl-5-methyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide involves several steps, including the formation of a key intermediate, 4-ethyl-5-methyl-3-thiophenecarboxylic acid, which is then coupled with 1-methyl-4-piperidinamine to form the final product. The synthesis of 4-ethyl-5-methyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide has been reported in several publications, including a patent application by Merck & Co., Inc.

Scientific Research Applications

4-ethyl-5-methyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide has been the subject of extensive scientific research, with studies investigating its efficacy and safety in the treatment of insomnia. In addition, 4-ethyl-5-methyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide has been studied for its potential therapeutic effects in other areas, such as anxiety, depression, and addiction. 4-ethyl-5-methyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide has also been used as a tool compound to study the role of orexin receptors in the brain.

properties

IUPAC Name

4-ethyl-5-methyl-N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2OS/c1-4-12-10(2)18-9-13(12)14(17)15-11-5-7-16(3)8-6-11/h9,11H,4-8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUKZAMIBQMYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1C(=O)NC2CCN(CC2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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